molecular formula C10H13N3O B12358981 6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one

6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one

Cat. No.: B12358981
M. Wt: 191.23 g/mol
InChI Key: PJVYDAWFSQHBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one is an organic compound belonging to the class of diazinanes This compound features a pyridine ring substituted with a methyl group and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one typically involves the reaction of 6-methylpyridin-2-ylamine with appropriate reagents under controlled conditions. One common method involves the use of a Curtius rearrangement, which converts an acyl azide intermediate into an isocyanate, followed by cyclization to form the diazinane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-pyridin-4-yl-1,3-diazinan-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a diazinane ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-methyl-2-pyridin-4-yl-1,3-diazinan-4-one

InChI

InChI=1S/C10H13N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-5,7,10,12H,6H2,1H3,(H,13,14)

InChI Key

PJVYDAWFSQHBAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(N1)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.